N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide
Description
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene sulfonamide core, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H20N4O2S/c1-14-10-11-19(21-20-14)23-12-16(13-23)22(2)26(24,25)18-9-5-7-15-6-3-4-8-17(15)18/h3-11,16H,12-13H2,1-2H3 |
InChI Key |
MTAAWEMXSDPDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. This is followed by the introduction of the azetidinyl and pyridazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidines, and pyridazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under various conditions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
- N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine
Uniqueness
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]naphthalene-1-sulfonamide stands out due to its unique combination of structural features, which confer specific reactivity and stability. This makes it particularly valuable for applications that require precise control over chemical and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
